Cdk9-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CDK9-IN-7 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can inhibit the transcription of oncogenes and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CDK9-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include:

Cyclization: The initial step involves the cyclization of a suitable precursor to form the core structure of the compound.

Reduction: The cyclized intermediate is then subjected to reduction reactions to introduce necessary functional groups.

Nucleophilic Substitution: This step involves the substitution of specific groups to enhance the compound’s activity.

Suzuki-Miyaura Reaction: A palladium-catalyzed cross-coupling reaction is employed to introduce aryl groups, which are crucial for the compound’s inhibitory activity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CDK9-IN-7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions are various derivatives of this compound, each with distinct inhibitory profiles and potential therapeutic applications .

Scientific Research Applications

CDK9-IN-7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcriptional regulation and to develop new inhibitors with improved selectivity and potency.

Biology: Employed in cellular and molecular biology research to investigate the mechanisms of gene expression and the effects of cyclin-dependent kinase 9 inhibition on cellular processes.

Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those with dysregulated transcriptional machinery. It has shown promise in preclinical studies for inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action

CDK9-IN-7 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcriptional elongation and the downregulation of oncogenes. This ultimately induces apoptosis in cancer cells and inhibits tumor growth .

Comparison with Similar Compounds

CDK9-IN-7 is compared with other cyclin-dependent kinase 9 inhibitors, such as:

Flavopiridol: A first-generation cyclin-dependent kinase inhibitor with broad activity against multiple cyclin-dependent kinases.

NVP-2: Another selective cyclin-dependent kinase 9 inhibitor with potent antitumor activity.

AZD4573: A highly selective cyclin-dependent kinase 9 inhibitor that induces apoptosis in hematologic cancer cells.

Properties

IUPAC Name |

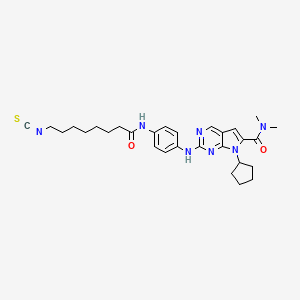

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKBTGLZJIAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2708520.png)

![N-[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2708526.png)

![N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2708527.png)

![methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2708529.png)

![Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate](/img/structure/B2708531.png)

![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2708533.png)

methylidene}aniline](/img/structure/B2708534.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)